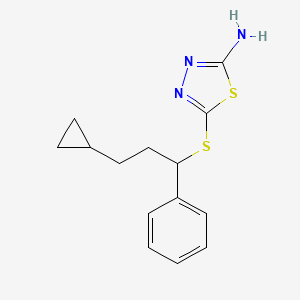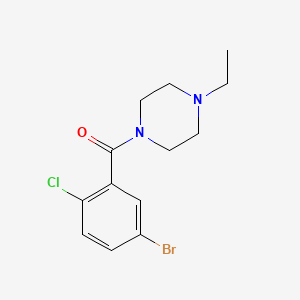
(5-BROMO-2-CHLOROPHENYL)(4-ETHYLPIPERAZINO)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-BROMO-2-CHLOROPHENYL)(4-ETHYLPIPERAZINO)METHANONE is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and ethylpiperazine groups attached to a methanone backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-CHLOROPHENYL)(4-ETHYLPIPERAZINO)METHANONE typically involves multiple steps. One common method starts with the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride in the presence of N,N-dimethylformamide (DMF) in dichloromethane at temperatures ranging from 25 to 40°C for about 4 hours. This is followed by the addition of aluminum (III) chloride in dichloromethane at 5 to 30°C for approximately 10 minutes. Finally, phenetole is added to the reaction mixture in dichloromethane at 25 to 30°C for 10 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-BROMO-2-CHLOROPHENYL)(4-ETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学研究应用
(5-BROMO-2-CHLOROPHENYL)(4-ETHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: This compound is a key intermediate in the synthesis of certain pharmaceuticals, such as SGLT2 inhibitors used in the treatment of type 2 diabetes
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of (5-BROMO-2-CHLOROPHENYL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of SGLT2 inhibitors, it contributes to the inhibition of sodium-glucose co-transporter 2, thereby reducing glucose reabsorption in the kidneys and lowering blood glucose levels .
相似化合物的比较
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: This compound is structurally similar but contains an ethoxy group instead of an ethylpiperazine group.
Dapagliflozin Bromomethanone: Another related compound used in the synthesis of SGLT2 inhibitors.
Uniqueness
(5-BROMO-2-CHLOROPHENYL)(4-ETHYLPIPERAZINO)METHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of pharmaceuticals and other complex organic molecules.
属性
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKPEAQRTZVMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
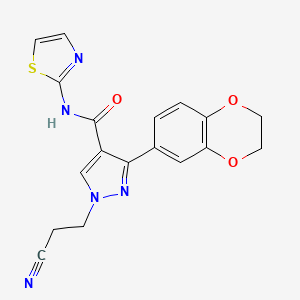
![5-[(2,6-Diethylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B4943305.png)
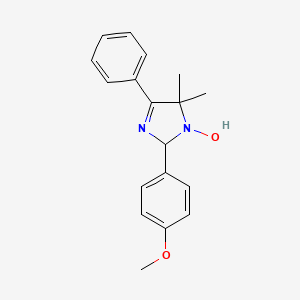
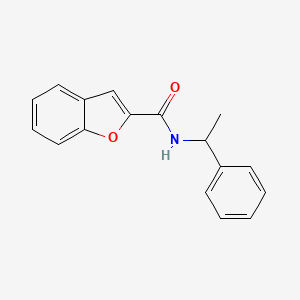
![1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4943328.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4943341.png)
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide](/img/structure/B4943360.png)
![N-[(E)-1-(2-fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4943365.png)
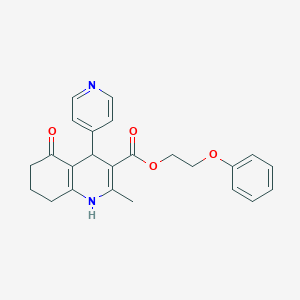
![3-[(2Z)-AZEPAN-2-YLIDENE]-1-(2,6-DICHLOROPHENYL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4943375.png)
